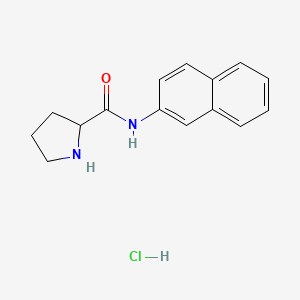
6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is known for its unique structural features, which include a benzopyran ring fused with a benzoyl group and a hydroxy-methylbenzene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 4H-1-benzopyran-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, and the reaction conditions are carefully controlled to optimize the production process. The product is then purified using techniques such as distillation, recrystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 6-(2-carboxy-5-methylbenzoyl)-4H-1-benzopyran-4-one.
Reduction: Formation of 6-(2-hydroxy-5-methylbenzyl)-4H-1-benzopyran-4-one.
Substitution: Formation of 6-(2-halo-5-methylbenzoyl)-4H-1-benzopyran-4-one.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzoyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one
- 6-(2-Hydroxy-4-methylbenzoyl)-4H-1-benzopyran-4-one
- 6-(2-Hydroxy-5-ethylbenzoyl)-4H-1-benzopyran-4-one
Uniqueness
6-(2-Hydroxy-5-methylbenzoyl)-4H-1-benzopyran-4-one is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
918307-00-3 |
|---|---|
Formule moléculaire |
C17H12O4 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
6-(2-hydroxy-5-methylbenzoyl)chromen-4-one |
InChI |
InChI=1S/C17H12O4/c1-10-2-4-14(18)13(8-10)17(20)11-3-5-16-12(9-11)15(19)6-7-21-16/h2-9,18H,1H3 |
Clé InChI |
XDLYJUYOMURJLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(=O)C2=CC3=C(C=C2)OC=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B11847006.png)


![5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one](/img/structure/B11847022.png)




![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)


